molecular formula C8H8N2O2S2 B11024906 Methanesulfonamide, N-2-benzothiazolyl- CAS No. 35607-92-2

Methanesulfonamide, N-2-benzothiazolyl-

Cat. No.: B11024906
CAS No.: 35607-92-2
M. Wt: 228.3 g/mol
InChI Key: IFAFHONNYUQKIJ-UHFFFAOYSA-N
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Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of Methanesulfonamide, N-2-benzothiazolyl- is its antimicrobial properties. Research has demonstrated that this compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of Methanesulfonamide, N-2-benzothiazolyl- against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

In addition to its antimicrobial properties, Methanesulfonamide, N-2-benzothiazolyl- has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation in various animal models.

Case Study: In Vivo Anti-inflammatory Study

A research article published in the European Journal of Pharmacology reported that administration of Methanesulfonamide, N-2-benzothiazolyl- significantly reduced paw edema in rats induced by carrageenan. The study concluded that the compound could be further explored for treating inflammatory diseases .

Herbicidal Activity

Methanesulfonamide, N-2-benzothiazolyl- has also been studied for its herbicidal properties. Its effectiveness against several weed species makes it a potential candidate for agricultural applications.

Case Study: Herbicidal Efficacy Assessment

Research conducted by agricultural scientists demonstrated that Methanesulfonamide, N-2-benzothiazolyl- exhibited herbicidal activity against common weeds such as Amaranthus retroflexus and Chenopodium album. The compound showed a reduction in weed biomass by over 60% at optimal application rates .

Insecticidal Properties

Furthermore, studies have indicated that Methanesulfonamide, N-2-benzothiazolyl- possesses insecticidal properties. It has been tested against various insect pests affecting crops.

Case Study: Insecticidal Activity Evaluation

A study published in Pest Management Science found that Methanesulfonamide, N-2-benzothiazolyl- effectively reduced the population of aphids on treated plants by more than 70%, suggesting its potential use as an environmentally friendly insecticide .

Polymer Chemistry

In materials science, Methanesulfonamide, N-2-benzothiazolyl- is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study: Polymer Blends with Enhanced Properties

Research conducted on polymer blends incorporating Methanesulfonamide, N-2-benzothiazolyl- revealed improvements in tensile strength and thermal resistance compared to control samples without the additive. This finding suggests potential applications in high-performance materials .

Table 2: Summary of Research Findings

Application AreaKey FindingsReference
Medicinal ChemistryAntibacterial activity against S. aureus
Anti-inflammatory effects in rat models
Agricultural ScienceHerbicidal activity against Amaranthus retroflexus
Insecticidal activity against aphids
Materials ScienceEnhanced mechanical properties in polymer blends

Biological Activity

Methanesulfonamide, N-2-benzothiazolyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and specific case studies that highlight the compound's efficacy in various biological contexts.

Synthesis of Methanesulfonamide, N-2-benzothiazolyl-

The synthesis of methanesulfonamide derivatives often involves the reaction of benzothiazole with methanesulfonyl chloride in the presence of a base. This method allows for the introduction of the benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically yields a high purity product, confirmed by spectroscopic methods such as NMR and IR.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including methanesulfonamide, N-2-benzothiazolyl-, exhibit significant antimicrobial activity. A study reported that benzothiazole compounds inhibit key enzymes such as dihydroorotase and DNA gyrase, which are critical for bacterial growth and replication . The Minimum Inhibitory Concentration (MIC) values for various derivatives have shown promising results against a range of pathogens, including Salmonella typhimurium and Klebsiella pneumonia.

Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives

CompoundTarget BacteriaMIC (μg/ml)
Methanesulfonamide, N-2-benzothiazolyl-Salmonella typhimurium25–50
Benzothiazole derivative 4bKlebsiella pneumonia25–50
EthoxzolamideE. coli30

Anti-inflammatory Properties

Benzothiazole derivatives have also been studied for their anti-inflammatory effects. Methanesulfonamide, N-2-benzothiazolyl- has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its potential use in treating inflammatory conditions .

Case Study: Inhibition of Cytokine Production

In a controlled study, cells treated with methanesulfonamide showed a significant reduction in IL-6 levels compared to untreated controls. This indicates its potential as an anti-inflammatory agent.

Antitumor Activity

Several studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to methanesulfonamide have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as A431 and A549 . The mechanism appears to involve cell cycle arrest and modulation of apoptosis-related proteins.

Table 2: Antitumor Efficacy of Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Methanesulfonamide, N-2-benzothiazolyl-A4314
Compound B7A5492
Lead compound 4iH12993

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-2-benzothiazolyl methanesulfonamide derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the functionalization of the benzothiazole core followed by sulfonamide coupling. For example:

  • Step 1: Activation of the benzothiazole amine group via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., using DMSO or ethanol as solvents) .
  • Step 2: Sulfonylation with methanesulfonyl chloride derivatives in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Reaction progress is monitored using thin-layer chromatography (TLC) and confirmed via 1H NMR^1 \text{H NMR} spectroscopy to verify the absence of unreacted intermediates .

Q. What analytical techniques are essential for characterizing the purity and structure of N-2-benzothiazolyl methanesulfonamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H} and 13C NMR^{13} \text{C NMR} are critical for confirming the sulfonamide linkage and benzothiazole substitution pattern. For instance, the sulfonamide proton (-SO2_2NH-) typically appears as a broad singlet in 1H NMR^1 \text{H NMR} .
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity, especially when optimizing reaction yields. Gradient elution with acetonitrile/water mixtures is standard .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS validates the molecular ion peak and fragmentation pattern .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations aid in understanding the electronic properties of N-2-benzothiazolyl methanesulfonamide?

Methodological Answer:

  • Computational Modeling: DFT studies (e.g., using B3LYP/6-311++G(d,p) basis sets) predict molecular geometry, electrostatic potential surfaces, and vibrational frequencies. These models help correlate experimental FT-IR/Raman data with electronic structure, such as the electron-withdrawing effects of the sulfonamide group on the benzothiazole ring .
  • NBO Analysis: Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions (e.g., between the sulfonamide’s lone pairs and the benzothiazole π-system), which influence reactivity and stability .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

  • Validation Protocols:
    • Compare experimental 1H NMR^1 \text{H NMR} chemical shifts with DFT-calculated shifts (using gauge-independent atomic orbital (GIAO) methods). Discrepancies may indicate solvent effects or conformational flexibility .
    • Re-examine reaction conditions: Impurities from incomplete sulfonylation or side reactions (e.g., oxidation of benzothiazole) can distort spectral data. Repetition under inert atmospheres (argon/nitrogen) may improve accuracy .

Q. What strategies are used to study the regioselectivity of N-2-benzothiazolyl methanesulfonamide in further functionalization reactions?

Methodological Answer:

  • Directed Metalation Approach: Utilize directing groups (e.g., sulfonamide or benzothiazole nitrogen) to control electrophilic substitution sites. For example, lithiation at the benzothiazole C-5 position can be achieved using LDA (lithium diisopropylamide), followed by quenching with electrophiles .
  • Kinetic vs. Thermodynamic Control: Varying reaction temperatures and solvents (e.g., THF vs. DMF) can shift product distribution. Monitoring via 1H NMR^1 \text{H NMR} at intervals helps identify dominant pathways .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

  • Derivative Synthesis: Introduce substituents (e.g., halogens, alkyl groups) at the benzothiazole C-6 or sulfonamide N-position to modulate lipophilicity and hydrogen-bonding capacity .
  • Biological Assays:
    • Antimicrobial Activity: Test against Gram-positive/negative bacteria using MIC (minimum inhibitory concentration) assays .
    • Enzyme Inhibition: Screen against targets like carbonic anhydrase or lipoxygenase via spectrophotometric assays, correlating inhibition rates with electronic/steric properties from DFT data .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of structurally similar sulfonamides?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., pH, solvent, cell lines) across studies. For instance, solubility differences in DMSO vs. aqueous buffers can alter bioavailability .
  • Control Experiments: Replicate key studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to isolate compound-specific effects .

Properties

CAS No.

35607-92-2

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)methanesulfonamide

InChI

InChI=1S/C8H8N2O2S2/c1-14(11,12)10-8-9-6-4-2-3-5-7(6)13-8/h2-5H,1H3,(H,9,10)

InChI Key

IFAFHONNYUQKIJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

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